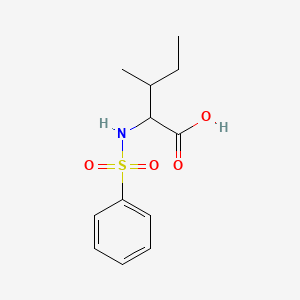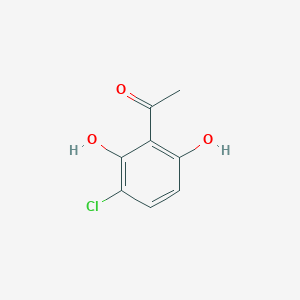
1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one
Overview
Description
“1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one” consists of a benzene ring substituted with a chlorine atom and two hydroxyl groups, and an ethanone group .Chemical Reactions Analysis
Specific chemical reactions involving “1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one” are not available in the current data .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one” are not fully detailed in the available resources .Scientific Research Applications
Aryloxy Complexes and Their Applications
The synthesis and properties of aryloxy complexes of tungsten, including their applications in the metathesis of functionalized olefins, are detailed. These complexes serve as air-stable precursor catalysts for various polymerization reactions, indicating potential applications in materials science and chemical synthesis. The work highlights the ability of these complexes to facilitate reactions important for creating polymers with specific properties (Lefebvre et al., 1995).
Environmental Toxicology of Organohalides
The environmental and toxicological impacts of organohalides, such as DDT and DDE, are extensively reviewed, focusing on their persistence in the environment, bioaccumulation, and endocrine-disrupting effects. These studies underline the critical need for understanding the environmental behavior and health implications of chlorinated compounds, which could be extrapolated to the environmental fate and potential applications of "1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one" (Burgos-Aceves et al., 2021).
Bioremediation of Chlorinated Compounds
Research on the bioremediation of DDT-contaminated soils reviews the potential for microbial degradation of chlorinated compounds, offering insights into the methods and microbial processes capable of breaking down such persistent environmental pollutants. This area of study could inform the development of bioremediation strategies for other chlorinated compounds, including "1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one" (Foght et al., 2001).
Antioxidant Activity of Organic Compounds
The review on analytical methods used in determining antioxidant activity highlights the significance of structural features in organic molecules for their antioxidant potential. Given the interest in the antioxidant properties of various compounds, this review may provide a theoretical framework for investigating the antioxidant activity of "1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one" and related structures (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-2,6-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVGZBCSDCASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)
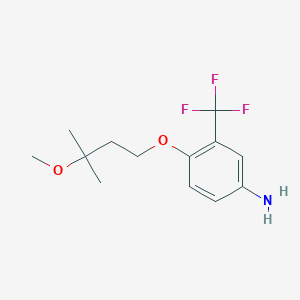
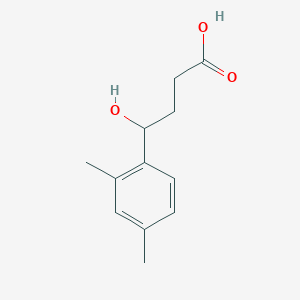
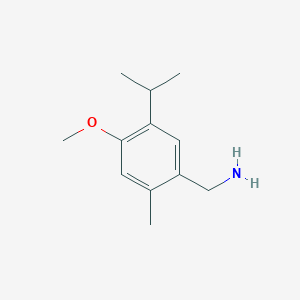
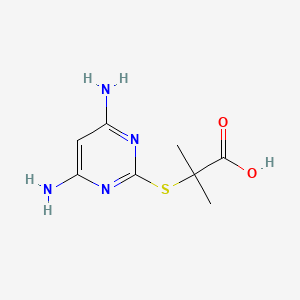

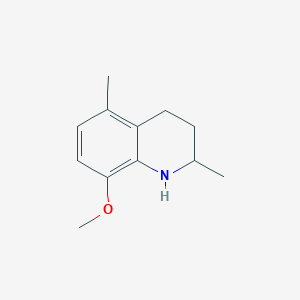
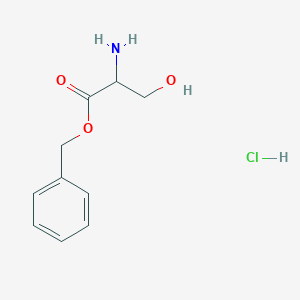
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)
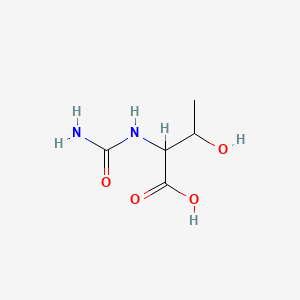
![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)


